molecular formula C17H17N5O3S B11980898 4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11980898
M. Wt: 371.4 g/mol
InChI Key: WZJKXVYXJYUPLD-VXLYETTFSA-N
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Description

4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine moiety, and a trimethoxyphenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thiosemicarbazide to form the triazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoles. These products often exhibit enhanced biological activities and are of interest for further pharmacological studies .

Scientific Research Applications

4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt critical cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also modulates signaling pathways such as the ERK pathway, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in chemotherapy.

Uniqueness

4-{[(E)-3-pyridinylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, pyridine moiety, and trimethoxyphenyl group. This unique structure imparts a broad spectrum of biological activities, making it a versatile compound for various therapeutic applications. Its ability to inhibit multiple molecular targets and pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[(E)-pyridin-3-ylmethylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5O3S/c1-23-13-7-12(8-14(24-2)15(13)25-3)16-20-21-17(26)22(16)19-10-11-5-4-6-18-9-11/h4-10H,1-3H3,(H,21,26)/b19-10+

InChI Key

WZJKXVYXJYUPLD-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CN=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CN=CC=C3

Origin of Product

United States

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